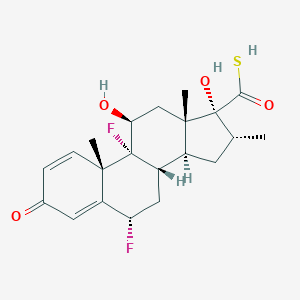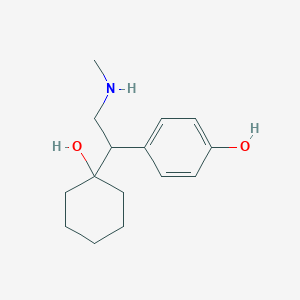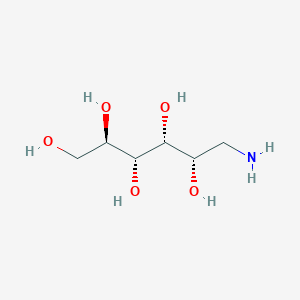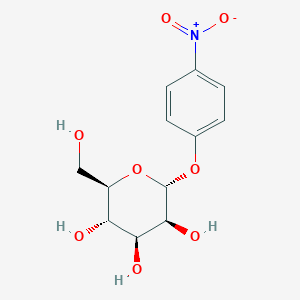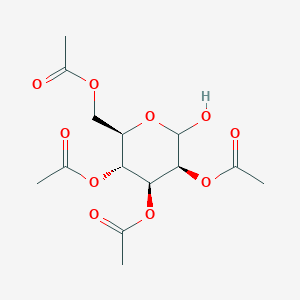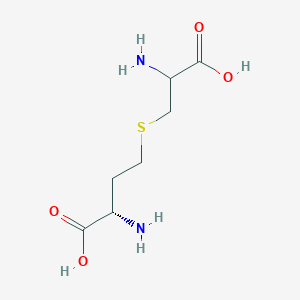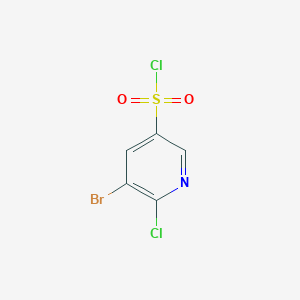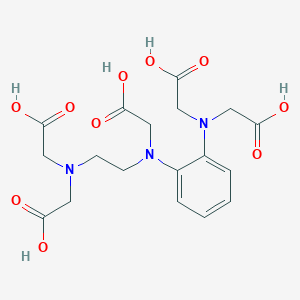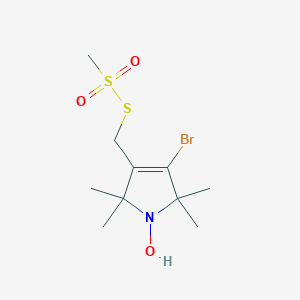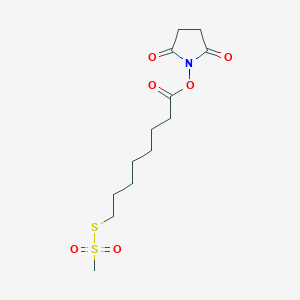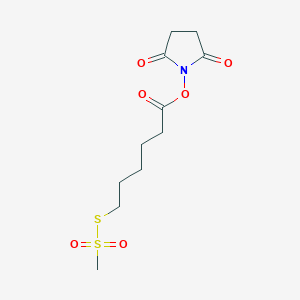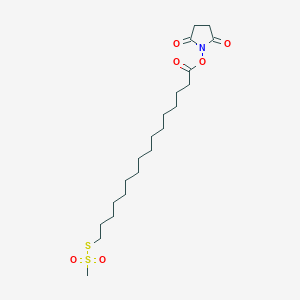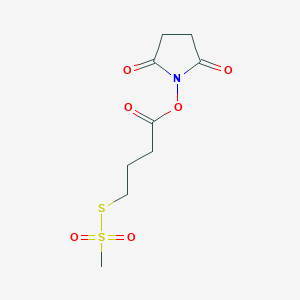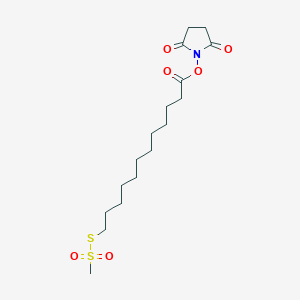![molecular formula C10H20NO3 B016021 [(3R,4R)-1-ヒドロキシ-4-(ヒドロキシメチル)-2,2,5,5-テトラメチルピロリジン-3-イル]メタノール CAS No. 229621-07-2](/img/structure/B16021.png)
[(3R,4R)-1-ヒドロキシ-4-(ヒドロキシメチル)-2,2,5,5-テトラメチルピロリジン-3-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl: is a stable nitroxide radical compound. Nitroxides are known for their applications in various fields due to their unique chemical properties, including their ability to act as antioxidants and their use in electron paramagnetic resonance (EPR) spectroscopy.
科学的研究の応用
Chemistry:
Spin Labeling: Used in EPR spectroscopy for studying molecular dynamics and structures.
Catalysis: Acts as a catalyst in various organic reactions due to its stable radical nature.
Biology:
Antioxidant: Protects biological systems from oxidative damage by scavenging free radicals.
Spin Trapping: Used to detect and identify transient free radicals in biological systems.
Medicine:
Radioprotection: Provides protection against radiation-induced damage in cells and tissues.
Therapeutic Agents: Potential use in treating diseases associated with oxidative stress.
Industry:
Polymer Stabilization: Used as a stabilizer in the production of polymers to prevent degradation.
Battery Technology: Investigated for use in redox flow batteries due to its stable redox properties.
作用機序
Target of Action
The primary target of this compound is Purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for the synthesis of DNA and RNA .
Mode of Action
It is known to interact with its target, purine nucleoside phosphorylase . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially affecting the purine salvage pathway .
Biochemical Pathways
The compound is likely to affect the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize DNA and RNA. Any alteration in this pathway can have significant downstream effects, potentially impacting cellular functions and processes .
Result of Action
Given its interaction with Purine nucleoside phosphorylase, it may influence the synthesis of DNA and RNA, potentially affecting cell growth and division .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2,2,5,5-tetramethylpyrrolidine.
Oxidation: The precursor undergoes oxidation to form the corresponding nitroxide radical. This step often involves the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Functionalization: The nitroxide radical is then functionalized to introduce the hydroxymethyl groups at the 3 and 4 positions. This can be achieved through reactions with formaldehyde or other suitable reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale oxidation and functionalization reactions would be carried out in specialized reactors with appropriate controls for temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions:
Oxidation: As a nitroxide radical, trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl can undergo oxidation reactions. It can be oxidized to the corresponding oxoammonium cation.
Reduction: The compound can be reduced back to the hydroxylamine form using reducing agents like ascorbic acid or sodium borohydride.
Substitution: The hydroxymethyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing Agents: Ascorbic acid, sodium borohydride.
Substitution Reagents: Formaldehyde, other aldehydes or ketones.
Major Products Formed:
Oxoammonium Cation: Formed through oxidation.
Hydroxylamine: Formed through reduction.
Functionalized Derivatives: Formed through substitution reactions.
類似化合物との比較
2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO): Another stable nitroxide radical widely used in organic synthesis and as an antioxidant.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with similar applications.
Uniqueness:
Functional Groups: The presence of hydroxymethyl groups at the 3 and 4 positions provides additional sites for functionalization, making it more versatile for various applications.
Stability: The compound’s stability as a nitroxide radical makes it suitable for long-term use in different environments.
特性
CAS番号 |
229621-07-2 |
|---|---|
分子式 |
C10H20NO3 |
分子量 |
202.27 g/mol |
IUPAC名 |
[(3R,4R)-1-hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C10H20NO3/c1-9(2)7(5-12)8(6-13)10(3,4)11(9)14/h7-8,12-13H,5-6H2,1-4H3/t7-,8-/m1/s1 |
InChIキー |
DGMNMJFNHPPVTA-HTQZYQBOSA-N |
SMILES |
CC1(C(C(C(N1O)(C)C)CO)CO)C |
異性体SMILES |
CC1([C@@H]([C@H](C(N1[O])(C)C)CO)CO)C |
正規SMILES |
CC1(C(C(C(N1[O])(C)C)CO)CO)C |
同義語 |
(3R,4R)-rel-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


